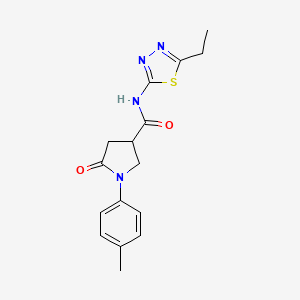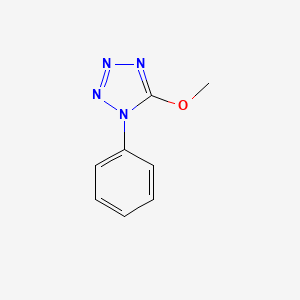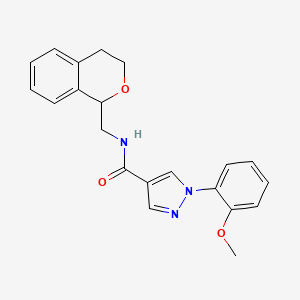![molecular formula C18H15N5O B5572384 6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazolopyrimidinone derivatives involves innovative one-pot synthesis methods or catalytic processes. For instance, derivatives have been synthesized using a one-pot synthesis approach involving heteropolyacids like H14[NaP5W29MoO110] and H3PMo12O40, demonstrating high yields (Heravi et al., 2007). Another example is the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones via condensation of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde, demonstrating the versatility and reactivity of these compounds (Rahmouni et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their chemical behavior and potential applications. For example, a study by Özdemir et al. (2015) on a similar compound utilized X-ray diffraction, FT-IR, NMR, and Mass spectroscopy for characterization, revealing the compound's crystallization in the monoclinic space group and the harmony between experimental and calculated data (Özdemir et al., 2015).
Chemical Reactions and Properties
Pyrazolopyrimidinone derivatives engage in various chemical reactions, showcasing a broad spectrum of chemical properties. A study on the reactivity of these compounds highlighted their potential in generating novel pharmacologically significant derivatives through condensation reactions (Yewale et al., 2012). Furthermore, their ability to form complexes with metals or undergo cyclization reactions underscores their chemical versatility.
Physical Properties Analysis
The physical properties of pyrazolopyrimidinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystalline structure, as determined through X-ray diffraction methods, provides essential information on the molecular geometry and potential intermolecular interactions (Wu et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with different functional groups, potential for substitution reactions, and behavior under various chemical conditions, define the applicability of pyrazolopyrimidinone derivatives. Studies such as the synthesis and pharmacological evaluation of novel derivatives highlight the compounds' reactivity and potential as bioactive molecules (Rahmouni et al., 2016).
科学的研究の応用
Anticancer and Anti-inflammatory Agents
Anticancer Activity : A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. These compounds showed promising cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) analysis provided insights into the chemical modifications enhancing their biological activities Rahmouni et al., 2016.
Anti-inflammatory Properties : Novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones were synthesized and evaluated as potential anti-inflammatory agents by Yewale et al. (2012). These compounds exhibited significant anti-inflammatory activity with minimal ulcerogenic potential compared to standard drugs, indicating their potential as safer anti-inflammatory drugs Yewale et al., 2012.
Antimicrobial Agents
- Antibacterial Activity : Beyzaei et al. (2017) prepared new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and studied their antibacterial properties against several pathogenic bacteria. These compounds displayed a broad spectrum of antibacterial activity, especially against Streptococcus pyogenes and Pseudomonas aeruginosa, showcasing their potential as antibacterial agents Beyzaei et al., 2017.
Enzyme Inhibition
- Phosphodiesterase Inhibition : Dumaitre and Dodic (1996) described a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds showed significant enzymatic and cellular activity, as well as oral antihypertensive activity in vivo, highlighting their potential in treating hypertension Dumaitre & Dodic, 1996.
作用機序
将来の方向性
特性
IUPAC Name |
6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-2-16-21-17-15(12-20-23(17)13-7-4-3-5-8-13)18(24)22(16)14-9-6-10-19-11-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQBWHIUKIMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5582317 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)
![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)
![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)
![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)
![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)
